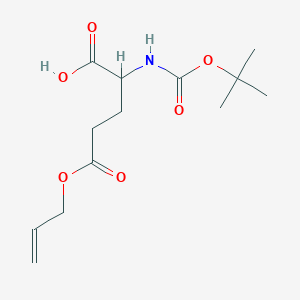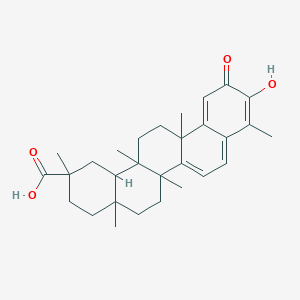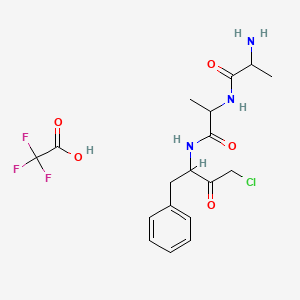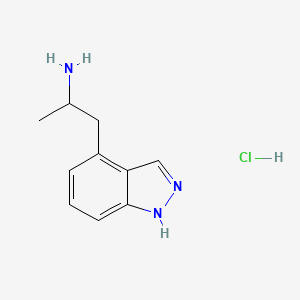![molecular formula C80H88N8 B13390524 4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene CAS No. 8016-88-4](/img/structure/B13390524.png)
4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene is a highly complex organic compound characterized by its multiple phenyl groups and extensive methylation. This compound is notable for its intricate structure, which includes multiple fused rings and extensive substitution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core pentacyclic structure followed by the introduction of phenyl groups and methylation. Common synthetic methods may include:
Cyclization reactions: to form the core structure.
Friedel-Crafts alkylation: to introduce phenyl groups.
Methylation reactions: using reagents like methyl iodide and a strong base.
Industrial Production Methods
Industrial production of such a compound would likely involve:
Batch processing: for each synthetic step.
Purification techniques: such as chromatography to isolate the desired product.
Quality control measures: to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Probes: Used in the study of biological systems due to its complex structure.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of advanced polymers with specific characteristics.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4,4,5,5,9,9,10,10-Octamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene
- 4,4,5,5,9,9,10,10-Dodecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene
Uniqueness
The uniqueness of 4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene lies in its extensive methylation and the presence of multiple phenyl groups, which may confer unique chemical and physical properties.
属性
CAS 编号 |
8016-88-4 |
|---|---|
分子式 |
C80H88N8 |
分子量 |
1161.6 g/mol |
IUPAC 名称 |
4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene |
InChI |
InChI=1S/C80H88N8/c1-69(2)65-81-77(73(69,9)10,61-45-37-57(38-46-61)53-29-21-17-22-30-53)86-66-70(3,4)75(13,14)79(83-66,63-49-41-59(42-50-63)55-33-25-19-26-34-55)88-68-72(7,8)76(15,16)80(84-68,64-51-43-60(44-52-64)56-35-27-20-28-36-56)87-67-71(5,6)74(11,12)78(82-67,85-65)62-47-39-58(40-48-62)54-31-23-18-24-32-54/h17-52H,1-16H3,(H,81,85)(H,83,86)(H,82,87)(H,84,88) |
InChI 键 |
MAGDPSXRQBJVJB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=NC3(C(C(C(=NC4(C(C(C(=NC5(C(C(C(=NC(C1(C)C)(N2)C6=CC=C(C=C6)C7=CC=CC=C7)N5)(C)C)(C)C)C8=CC=C(C=C8)C9=CC=CC=C9)N4)(C)C)(C)C)C1=CC=C(C=C1)C1=CC=CC=C1)N3)(C)C)(C)C)C1=CC=C(C=C1)C1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)
![6-[6-(2-Carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B13390452.png)

![9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)
![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)


![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)


